molecular formula C8H11NO2 B12887357 1-(3-Cyclopropylisoxazol-5-yl)ethanol

1-(3-Cyclopropylisoxazol-5-yl)ethanol

Cat. No.: B12887357
M. Wt: 153.18 g/mol
InChI Key: XVDMKXPSMMUAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropylisoxazol-5-yl)ethanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropylisoxazol-5-yl)ethanol typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These metal-free methods are eco-friendly and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-(3-Cyclopropylisoxazol-5-yl)ethanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylisoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Cyclopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:

    3,5-Dimethylisoxazole: Known for its antimicrobial and anti-inflammatory properties.

    4,5-Diphenylisoxazole: Studied for its anticancer and antiviral activities.

    5-Methylisoxazole: Used in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-5(10)8-4-7(9-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3

InChI Key

XVDMKXPSMMUAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C2CC2)O

Origin of Product

United States

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